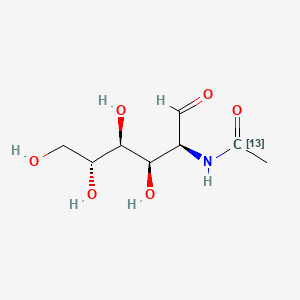

N-Acetyl-D-mannosamine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i4+1 |

InChI Key |

MBLBDJOUHNCFQT-UYASTGLZSA-N |

Isomeric SMILES |

C[13C](=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetyl-D-mannosamine-13C as a Tracer for Metabolic Flux Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sialic Acid Metabolism

Sialic acids are a family of nine-carbon backbone monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] These terminal sugars are critical mediators of a vast array of biological processes, including cell-cell adhesion, signal recognition, immune responses, and host-pathogen interactions.[2][3] Aberrant sialylation is a well-established hallmark of various pathologies, most notably in cancer, where it is associated with metastasis and tumor progression, and in genetic disorders like GNE myopathy.[1][4]

Given their pivotal role, the ability to quantitatively measure the dynamic activity—or flux—through the sialic acid biosynthetic pathway is of paramount importance for understanding disease mechanisms and for the development of novel therapeutics. Metabolic Flux Analysis (MFA) using stable, non-radioactive isotope tracers provides a powerful methodology to achieve this.[5][6][7] This guide focuses on the application of N-Acetyl-D-mannosamine labeled with Carbon-13 (¹³C-ManNAc), a key precursor, as a tracer to elucidate the kinetics of sialic acid biosynthesis.

Core Principles of ¹³C-Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions within a biological system.[8] Since intracellular fluxes cannot be measured directly, they are inferred by tracking the metabolic fate of an isotopically enriched substrate (a "tracer").[7]

The core principle involves the following steps:

-

Introduce a Tracer: A substrate labeled with a stable isotope, such as ¹³C-glucose or, in this case, ¹³C-ManNAc, is introduced to cells or an organism.[7][9]

-

Metabolic Conversion: As the tracer is metabolized, the ¹³C atoms are incorporated into downstream metabolites throughout the active pathways.

-

Isotopologue Measurement: After a set period, metabolites are extracted and the mass distribution of their isotopologues (molecules that differ only in their isotopic composition) is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][10]

-

Computational Modeling: The measured isotopologue distributions are then used as inputs for a computational model of the metabolic network. By fitting the model to the experimental data, the intracellular reaction rates (fluxes) that best explain the observed labeling patterns can be calculated.[11]

This approach provides a dynamic snapshot of metabolic activity, offering deeper insights than static measurements of metabolite concentrations alone.[5][10]

N-Acetyl-D-mannosamine (ManNAc) in the Sialic Acid Pathway

The biosynthesis of sialic acid (specifically N-acetylneuraminic acid, Neu5Ac) begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway.[12] The bifunctional enzyme GNE catalyzes the first two committed steps: the epimerization of UDP-GlcNAc to ManNAc, and its subsequent phosphorylation to ManNAc-6-phosphate.[3][13] After two more steps, Neu5Ac is formed in the cytosol. For use in glycosylation, Neu5Ac is activated to CMP-Neu5Ac in the nucleus and then transported into the Golgi apparatus.[12][13]

Exogenously supplied ManNAc can bypass the initial GNE epimerase step, entering the pathway directly where it is phosphorylated by the GNE kinase domain (or other kinases) and funneled into sialic acid production.[14][15] Using ¹³C-ManNAc as a tracer allows for the direct interrogation of this segment of the pathway, providing a precise tool to measure flux towards sialylation.[16][17][18]

Experimental Protocols

This section outlines a generalized workflow for conducting a ¹³C-ManNAc tracer experiment in cell culture, synthesized from standard practices in metabolic flux analysis.[9][19][20][21]

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., a cancer cell line of interest) at a density that allows them to reach exponential growth phase (typically 70-80% confluency) at the time of the experiment.

-

Media Preparation: Prepare culture medium containing the desired concentration of ¹³C-ManNAc. The standard ManNAc is replaced with the labeled tracer. Concentrations can range, but starting points are often based on pre-existing studies of ManNAc supplementation.[22]

-

Labeling Initiation: Aspirate the old medium from the cultured cells and gently wash once with pre-warmed PBS. Immediately add the prepared ¹³C-ManNAc-containing medium to start the labeling process. This moment is considered time zero (t=0).

-

Time-Course Sampling: Incubate the cells and harvest samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to observe the dynamic incorporation of the ¹³C label into downstream metabolites.[23]

Metabolite Quenching and Extraction

This is a critical step to instantly halt enzymatic activity and preserve the metabolic state.

-

Quenching: Place the culture plate on ice. Rapidly aspirate the labeling medium and wash the cells twice with an ice-cold saline solution (0.9% NaCl).

-

Extraction: Immediately add a pre-chilled (-80°C) extraction solvent, such as 80:20 methanol:water, to the plate.

-

Cell Lysis: Scrape the cells in the presence of the extraction solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer to a new tube for analysis. Samples can be stored at -80°C.

Analytical Methods: LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a common and powerful technique for separating and quantifying labeled metabolites.

-

Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often employed for the separation of polar metabolites like sugar phosphates and nucleotide sugars.[24]

-

Mass Spectrometry: The mass spectrometer is operated in negative ion mode to detect the phosphorylated and acidic intermediates of the sialic acid pathway.

-

Data Acquisition: The instrument is set to scan for the expected mass-to-charge ratios (m/z) of the target metabolites (e.g., ManNAc-6-P, Neu5Ac, CMP-Neu5Ac) and their corresponding ¹³C isotopologues.

-

Data Correction: Raw data must be corrected for the natural abundance of ¹³C and other isotopes to determine the true incorporation from the tracer.[24]

Data Presentation and Interpretation

The primary output of a tracer experiment is the mass isotopologue distribution (MID) for each measured metabolite. This data reveals the fraction of the metabolite pool that contains 0, 1, 2, ...n ¹³C atoms. By observing how these fractions change over time and between different experimental conditions, researchers can infer changes in metabolic flux.

Quantitative Data from Tracer Studies

Table 1: Labeled Fractions of Sialic Acid Pathway Metabolites in Breast Cancer Cells Fed with ¹³C-Glucose (Data summarized from a study by ST et al., where increased labeling reflects higher metabolic flux into the pathway)[23]

| Metabolite | Cell Line | Metastatic Potential | Labeled Fraction at 8 hours (%) | Labeled Fraction at 24 hours (%) |

| UDP-N-acetylglucosamine | 67NR | Non-Metastatic | ~35 | ~55 |

| 4T07 | Slightly Metastatic | ~50 | ~70 | |

| 4T1 | Highly Metastatic | ~70 | ~85 | |

| Sialic Acid (Neu5Ac) | 67NR | Non-Metastatic | ~10 | ~25 |

| 4T07 | Slightly Metastatic | ~15 | ~35 | |

| 4T1 | Highly Metastatic | ~30 | ~55 | |

| CMP-Sialic Acid | 67NR | Non-Metastatic | ~5 | ~15 |

| 4T07 | Slightly Metastatic | ~10 | ~25 | |

| 4T1 | Highly Metastatic | ~25 | ~45 |

Interpretation: The data clearly shows a significantly higher flux towards sialic acid biosynthesis in the highly metastatic 4T1 cells compared to the non-metastatic 67NR cells, as evidenced by the higher percentage of ¹³C labeling in all measured pathway intermediates.[23]

Another relevant quantitative dataset comes from a study on GNE-deficient human cells, which demonstrates how providing exogenous ManNAc can restore pathway output (polysialylation).

Table 2: Restoration of Polysialylation in GNE-Deficient Cells with ManNAc Supplementation (Data summarized from a study evaluating the effect of ManNAc on restoring polysialylation, a downstream product of the sialic acid pathway)[22]

| Cell Type | ManNAc Concentration (mM) | Relative Polysialylation Signal (Normalized to Wild Type) |

| Wild Type (WT) | 0 | 1.0000 |

| GNE Knockout | 0 | ~0.0 (Undetectable) |

| GNE Knockout | 0.6 | 0.2955 |

| GNE Knockout | 1.0 | 0.4662 |

| GNE Knockout | 2.0 | 0.8979 |

Interpretation: This quantitative data demonstrates a dose-dependent restoration of the pathway's functional output (polysialylation) upon supplementation with its precursor, ManNAc. A concentration of 2 mM ManNAc was sufficient to restore polysialylation to near wild-type levels.[22]

Applications in Research and Drug Development

The use of ¹³C-ManNAc for metabolic flux analysis has significant applications for both basic research and therapeutic development.

-

Oncology: Quantifying flux through the sialic acid pathway can help identify metabolic vulnerabilities in cancer cells.[23] It can be used to screen for drugs that inhibit sialic acid biosynthesis or to understand the metabolic reprogramming that occurs during metastasis.

-

Genetic Disorders: For diseases like GNE myopathy, which are caused by defects in the sialic acid pathway, ¹³C-ManNAc tracing can be used to assess the efficacy of therapeutic interventions, such as ManNAc supplementation, in restoring metabolic function.[4][25]

-

Biopharmaceutical Production: The glycosylation state, particularly sialylation, of recombinant therapeutic proteins (e.g., monoclonal antibodies) is a critical quality attribute affecting their efficacy and serum half-life. ¹³C-ManNAc can be used in glycoengineering to optimize production processes by tracing and enhancing the flux towards desired sialylated glycoforms.[26][27]

References

- 1. researchgate.net [researchgate.net]

- 2. Sialylation Pathway [horizondiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Rationale and Design for a Phase 1 Study of N-Acetylmannosamine for Primary Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]

- 8. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 11. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. N-Acetyl-D-[2-13C]mannosamine () for sale [vulcanchem.com]

- 19. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells [imrpress.com]

- 23. Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Understanding the Mechanism of 13C Incorporation from N-Acetyl-D-mannosamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway and mechanism of 13C incorporation from N-Acetyl-D-mannosamine (ManNAc) into sialoglycoconjugates. It is designed to be a valuable resource for researchers and professionals in the fields of glycobiology, metabolic engineering, and drug development. This document details the metabolic fate of ¹³C-labeled ManNAc, experimental protocols for its tracing, and its influence on key cellular signaling pathways.

The Sialic Acid Biosynthesis Pathway: The Journey of ¹³C-ManNAc

N-Acetyl-D-mannosamine is a crucial precursor in the biosynthesis of sialic acids, which are nine-carbon acidic monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. The incorporation of a ¹³C label into ManNAc allows for the precise tracking of its metabolic conversion and integration into these complex carbohydrates.

The metabolic journey of ¹³C-ManNAc begins with its entry into the sialic acid biosynthesis pathway. The key steps are as follows:

-

Phosphorylation: Exogenously supplied ¹³C-ManNAc is first phosphorylated by the enzyme N-acetylmannosamine kinase (MNK), which is the kinase domain of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), to produce ¹³C-N-acetylmannosamine-6-phosphate (¹³C-ManNAc-6-P).

-

Condensation: ¹³C-ManNAc-6-P then undergoes condensation with phosphoenolpyruvate (PEP), a reaction catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS). This step yields ¹³C-N-acetylneuraminic acid-9-phosphate (¹³C-Neu5Ac-9-P).

-

Dephosphorylation: The phosphate group is removed from ¹³C-Neu5Ac-9-P by N-acetylneuraminate-9-phosphate phosphatase (NANP), resulting in the formation of ¹³C-N-acetylneuraminic acid (¹³C-Neu5Ac), the most common form of sialic acid in humans.

-

Activation: Before it can be incorporated into glycans, ¹³C-Neu5Ac is activated in the nucleus by CMP-sialic acid synthetase (CMAS). This enzyme catalyzes the reaction of ¹³C-Neu5Ac with cytidine triphosphate (CTP) to form ¹³C-cytidine monophosphate-N-acetylneuraminic acid (¹³C-CMP-Neu5Ac).

-

Transfer to Glycans: Finally, ¹³C-CMP-Neu5Ac is transported to the Golgi apparatus, where sialyltransferases transfer the ¹³C-sialic acid to the terminal positions of N-glycans and O-glycans on nascent glycoproteins and glycolipids.

Caption: Metabolic pathway of ¹³C-ManNAc incorporation into sialic acids.

Quantitative Analysis of ¹³C Incorporation

The efficiency of ¹³C-ManNAc incorporation into sialic acids can be quantified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While specific quantitative data from peer-reviewed literature is not always presented in a standardized tabular format, the following tables illustrate the type of data that can be generated from such experiments.

Table 1: Hypothetical ¹³C Enrichment in Sialic Acid Precursors Over Time

| Time (hours) | ¹³C-ManNAc Enrichment (%) | ¹³C-ManNAc-6-P Enrichment (%) | ¹³C-Neu5Ac Enrichment (%) |

| 0 | 0 | 0 | 0 |

| 2 | 85 | 70 | 45 |

| 6 | 95 | 88 | 75 |

| 12 | 98 | 92 | 88 |

| 24 | 99 | 95 | 94 |

Table 2: Enzyme Kinetic Parameters for Sialic Acid Biosynthesis (Hypothetical)

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| GNE (MNK domain) | ¹³C-ManNAc | 0.35 | 500 |

| NANS | ¹³C-ManNAc-6-P | 0.15 | 120 |

| CMAS | ¹³C-Neu5Ac | 0.20 | 85 |

Note: The data in these tables are illustrative and would need to be determined experimentally for specific cell lines and conditions.

Experimental Protocols

Cell Culture and ¹³C-ManNAc Labeling

A typical experimental workflow for tracing the incorporation of ¹³C-ManNAc is outlined below.

Caption: General experimental workflow for ¹³C-ManNAc labeling.

Detailed Protocol:

-

Cell Seeding: Plate the cells of interest in appropriate culture vessels and grow them in standard culture medium until they reach 70-80% confluency.

-

Labeling Medium Preparation: Prepare fresh culture medium supplemented with a known concentration of ¹³C-ManNAc (e.g., 50-100 µM).

-

Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the ¹³C-ManNAc-containing medium.

-

Incubation and Harvesting: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, harvest the cells by scraping or trypsinization.

-

Sample Preparation:

-

Metabolite Extraction: For the analysis of intracellular metabolites, quench the metabolism by rapidly washing the cells with ice-cold saline and then extracting the metabolites with a cold solvent mixture (e.g., 80% methanol).

-

Glycoprotein Purification: For the analysis of sialylated glycoproteins, lyse the cells and purify the glycoproteins using methods such as affinity chromatography or precipitation.

-

Glycoprotein Hydrolysis and Sialic Acid Analysis by Mass Spectrometry

-

Acid Hydrolysis: To release the sialic acids from the purified glycoproteins, perform a mild acid hydrolysis. A common method is to incubate the glycoprotein sample with 2M acetic acid at 80°C for 2 hours.[1]

-

Derivatization: The released sialic acids are then fluorescently labeled to enhance detection. A widely used derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid group of sialic acids. This reaction is typically carried out at 50-60°C for 2-3 hours.[1]

-

LC-MS/MS Analysis: The DMB-labeled sialic acids are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient of acetonitrile in water containing a small amount of formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of DMB-labeled ¹³C-Neu5Ac to its characteristic product ions. The increased mass due to the ¹³C isotopes allows for differentiation from the unlabeled counterparts.

-

NMR Spectroscopy for Monitoring ¹³C-ManNAc Metabolism

NMR spectroscopy provides a non-destructive method to monitor the metabolic fate of ¹³C-ManNAc in living cells or cell extracts.

-

Sample Preparation: Prepare cell extracts as described in section 3.1. Lyophilize the extracts and resuspend them in a deuterated buffer (e.g., D₂O) for NMR analysis.

-

NMR Data Acquisition:

-

1D ¹³C NMR: Direct detection of the ¹³C signal provides a spectrum with sharp, well-resolved peaks, allowing for the identification and quantification of ¹³C-labeled metabolites.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of ¹³C nuclei with their attached protons, providing greater resolution and more definitive peak assignments.

-

-

Data Analysis: The relative abundance of ¹³C-labeled metabolites can be determined by integrating the peak areas in the NMR spectra.

Sialic Acid-Mediated Signaling Pathways

The incorporation of sialic acids into cell surface glycans has profound effects on cellular signaling, influencing processes such as cell-cell recognition, immune responses, and cell proliferation.

Siglec Signaling

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed on the surface of immune cells that recognize sialic acids as ligands. The interaction between sialic acids and Siglecs can modulate immune cell activity. Most Siglecs have intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs), which, upon ligand binding, become phosphorylated and recruit phosphatases like SHP-1 and SHP-2. This recruitment leads to the dephosphorylation of downstream signaling molecules and an overall inhibitory effect on immune cell activation.

Caption: Simplified Siglec inhibitory signaling pathway.

MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant sialylation has been shown to modulate MAPK signaling. For example, increased sialylation of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) can affect ligand binding, receptor dimerization, and downstream activation of the Ras-Raf-MEK-ERK cascade.

Caption: Influence of sialylation on the MAPK signaling pathway.

NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. There is growing evidence of crosstalk between sialic acid-mediated signaling and the NF-κB pathway. For instance, the engagement of certain Siglecs can lead to the modulation of NF-κB activity. SHP-1, recruited by inhibitory Siglecs, can inhibit the NF-κB pathway, thereby dampening inflammatory responses.

Caption: Crosstalk between Siglec signaling and the NF-κB pathway.

Conclusion

The use of ¹³C-labeled N-Acetyl-D-mannosamine is a powerful tool for elucidating the dynamics of sialic acid biosynthesis and the functional consequences of altered sialylation. This in-depth technical guide provides a foundational understanding of the metabolic pathways, experimental methodologies, and signaling implications associated with the incorporation of ¹³C-ManNAc. For researchers and professionals in drug development, a thorough grasp of these mechanisms is essential for the design of novel therapeutics that target metabolic pathways and for understanding the impact of glycosylation on drug efficacy and safety. The ability to trace and quantify the flux through the sialic acid pathway opens up new avenues for diagnosing and treating diseases characterized by aberrant sialylation, such as cancer and inflammatory disorders.

References

Unraveling Glycosylation Dynamics: A Technical Guide to Metabolic Glycoengineering with 13C Labeled Sugars

For Researchers, Scientists, and Drug Development Professionals

Metabolic glycoengineering with stable isotope-labeled sugars, particularly those enriched with Carbon-13 (13C), has emerged as a powerful and indispensable tool for elucidating the intricate dynamics of glycosylation. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis strategies that underpin this transformative technology. By tracing the metabolic fate of 13C-labeled monosaccharides, researchers can gain unprecedented insights into glycan biosynthesis, turnover, and the functional roles of glycosylation in health and disease, thereby accelerating drug discovery and development.

Core Principles of 13C Metabolic Glycoengineering

Metabolic glycoengineering leverages the cell's own biosynthetic machinery to incorporate exogenously supplied, isotopically labeled monosaccharide analogs into cellular glycoconjugates.[1][2][3][4][5] The fundamental principle lies in providing cells with a sugar, such as glucose or a more specific monosaccharide like N-acetylmannosamine (ManNAc), in which the naturally abundant 12C atoms are replaced with the heavier, stable isotope 13C.

These 13C-labeled precursors are taken up by the cells and processed through the same metabolic pathways as their natural counterparts.[6][7] They are converted into activated nucleotide sugars (e.g., UDP-GlcNAc, GDP-Fuc, CMP-Neu5Ac) which then serve as substrates for glycosyltransferases to be incorporated into nascent glycan chains on proteins and lipids. The presence of the 13C label results in a predictable mass shift in the resulting glycans and glycoconjugates, which can be precisely detected and quantified by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9][10][11] This enables the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) glycan populations, providing a dynamic view of glycan metabolism.

This approach, often coupled with metabolic flux analysis (MFA), allows for the quantitative measurement of the rates (fluxes) of metabolic pathways involved in glycan biosynthesis.[9][12][13][14][15][16][17][18][19][20] By analyzing the distribution of 13C isotopes in various metabolites, researchers can map the flow of carbon through the glycosylation machinery.[9]

Key Experimental Workflows

The successful implementation of a 13C metabolic glycoengineering experiment involves a series of well-defined steps, from initial cell culture to final data analysis. The following diagram illustrates a typical experimental workflow.

Detailed Experimental Protocols

A critical aspect of metabolic glycoengineering is the meticulous execution of experimental protocols. Below are representative methodologies for key stages of the process.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.

-

Medium Preparation: Prepare the cell culture medium, replacing the standard glucose (or other relevant sugar) with its 13C-labeled counterpart (e.g., [U-13C6]-glucose). The concentration of the labeled sugar should be optimized for the specific cell line and experimental goals.[6]

-

Labeling Incubation: Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and add the prepared 13C-labeling medium. The incubation time can range from a few hours to several days, depending on the turnover rate of the glycans of interest.[6][10]

Glycan Release and Purification

-

Cell Lysis and Protein Extraction: After incubation, harvest the cells and lyse them to extract the proteins.

-

Enzymatic Glycan Release: For N-glycans, treat the protein lysate with an enzyme such as PNGase F to release the glycans from the glycoproteins.

-

Purification: Purify the released glycans using methods like solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC).[21]

Mass Spectrometry Analysis

-

Sample Preparation: The purified glycans can be analyzed directly or after derivatization (e.g., permethylation) to improve ionization efficiency and fragmentation behavior.[22]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a separation technique like liquid chromatography (LC) for complex samples.[6][15][21]

-

Data Acquisition: Acquire mass spectra in a way that allows for the clear identification and quantification of the isotopic envelopes of the labeled and unlabeled glycans.

Quantitative Data Presentation

A primary output of 13C metabolic glycoengineering studies is quantitative data on glycan dynamics. Presenting this data in a structured format is crucial for interpretation and comparison.

| Glycan Structure | Unlabeled (12C) Intensity | Labeled (13C) Intensity | % New Synthesis |

| Hex5HexNAc4dHex1 | 1.2 x 10^6 | 3.5 x 10^6 | 74.5% |

| Hex5HexNAc4 | 8.9 x 10^5 | 1.8 x 10^6 | 66.9% |

| Hex6HexNAc5dHex1 | 5.4 x 10^5 | 2.1 x 10^6 | 79.5% |

This table represents hypothetical data demonstrating the quantification of newly synthesized glycans.

Signaling Pathway Visualization

Metabolic glycoengineering can be used to probe how signaling pathways influence glycosylation. The following diagram illustrates a simplified representation of the hexosamine biosynthesis pathway (HBP), a key route for the synthesis of UDP-GlcNAc, a crucial building block for many glycans.

Applications in Drug Development

The insights gained from 13C metabolic glycoengineering have significant implications for drug development.[2][3][23]

-

Target Identification and Validation: By understanding how disease states alter glycan metabolism, new therapeutic targets within glycosylation pathways can be identified.

-

Biomarker Discovery: Changes in glycan dynamics can serve as sensitive biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

-

Biopharmaceutical Development: This technique is invaluable for characterizing the glycosylation of therapeutic proteins, ensuring product quality, consistency, and efficacy.

-

Mechanism of Action Studies: It can be used to elucidate how drugs impact cellular glycosylation, providing a deeper understanding of their mechanisms of action.

Conclusion

Metabolic glycoengineering with 13C-labeled sugars is a robust and versatile technology that provides a dynamic and quantitative understanding of glycosylation. By enabling the precise tracking of glycan biosynthesis and turnover, it offers invaluable insights for basic research, disease understanding, and the development of novel therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists to harness the power of this technique in their own investigations.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 3. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Applications of Metabolic Glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 8. Glycation isotopic labeling with 13C-reducing sugars for quantitative analysis of glycated proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma* | Semantic Scholar [semanticscholar.org]

- 12. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Relative quantitation of glycosylation variants by stable isotope labeling of enzymatically released N-glycans using [12C]/[13C] aniline and ZIC-HILIC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hexosamine analogs: from metabolic glycoengineering to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of N-Acetyl-D-mannosamine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of N-Acetyl-D-mannosamine-¹³C (ManNAc-¹³C), an isotopically labeled monosaccharide of significant interest in biomedical research and drug development. Its primary application lies in its role as a precursor in the biosynthesis of sialic acids, making it an invaluable tool for studying metabolic pathways and the effects of therapeutic interventions.[1] This document details the synthetic route, purification strategies, and analytical characterization of this important molecule.

Overview of N-Acetyl-D-mannosamine-¹³C

N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring amino sugar that serves as the committed precursor in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac). The ¹³C-labeled analogue, N-Acetyl-D-mannosamine-¹³C, provides a powerful tool for tracing the metabolic fate of ManNAc in various biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The incorporation of the stable isotope allows for the differentiation and quantification of exogenously supplied ManNAc and its metabolites from the endogenous pool.

Chemical Synthesis

The most common and efficient method for the synthesis of N-Acetyl-D-mannosamine-¹³C involves a two-step process starting from the commercially available isotopically labeled precursor, D-glucosamine-¹³C.

Step 1: N-Acetylation of D-Glucosamine-¹³C

The first step is the N-acetylation of D-glucosamine-¹³C to produce N-Acetyl-D-glucosamine-¹³C (GlcNAc-¹³C). Several methods have been reported for this reaction, with variations in solvents, acetylating agents, and bases. A common approach involves the reaction of D-glucosamine hydrochloride-¹³C with acetic anhydride in a suitable solvent.

Step 2: Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine-¹³C

The second and crucial step is the epimerization of the C-2 position of N-Acetyl-D-glucosamine-¹³C to yield N-Acetyl-D-mannosamine-¹³C. This reaction is typically carried out under basic conditions. The equilibrium of this reaction favors the starting material, N-Acetyl-D-glucosamine, making the subsequent purification step critical.

Experimental Protocols

Protocol 1: N-Acetylation of D-Glucosamine-¹³C Hydrochloride

This protocol is adapted from general methods for the N-acetylation of glucosamine.[2][3]

Materials:

-

D-Glucosamine-¹³C hydrochloride

-

Methanol (anhydrous)

-

Sodium methoxide

-

Acetic anhydride

-

Dowex 1 (carbonate form) resin (optional)

-

Pyridine (optional)

-

Tributylamine (optional)

Procedure:

-

D-Glucosamine-¹³C hydrochloride is dissolved in methanol.

-

An equivalent amount of sodium methoxide is added to the solution to neutralize the hydrochloride and generate the free amine. The precipitated sodium chloride is removed by filtration.

-

To the methanolic solution of D-glucosamine-¹³C, 1.5 to 2 equivalents of acetic anhydride are added dropwise at room temperature with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a mixture of water, ethanol, and ether to yield N-Acetyl-D-glucosamine-¹³C.

Protocol 2: Epimerization of N-Acetyl-D-glucosamine-¹³C

This protocol is based on the established methods for the epimerization of N-Acetyl-D-glucosamine.[4]

Materials:

-

N-Acetyl-D-glucosamine-¹³C

-

Sodium hydroxide or other suitable base (e.g., calcium hydroxide)

-

Water

Procedure:

-

N-Acetyl-D-glucosamine-¹³C is dissolved in water.

-

The pH of the solution is adjusted to >9 with a base such as sodium hydroxide.

-

The reaction mixture is heated and stirred for a defined period, during which the epimerization occurs. The reaction progress is monitored by HPLC to determine the ratio of N-Acetyl-D-mannosamine-¹³C to N-Acetyl-D-glucosamine-¹³C.

-

Once the desired equilibrium is reached, the reaction is neutralized with an acid.

-

The resulting mixture, containing both epimers, is then subjected to purification.

Purification

The purification of N-Acetyl-D-mannosamine-¹³C from the reaction mixture, which primarily contains the unreacted N-Acetyl-D-glucosamine-¹³C, is a critical and challenging step. Due to the structural similarity of the two epimers, their separation requires efficient techniques.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the most effective method for the preparative separation of N-Acetyl-D-mannosamine and N-Acetyl-D-glucosamine.

Protocol 3: Preparative HPLC Purification

Instrumentation and Columns:

-

A preparative HPLC system equipped with a refractive index (RI) or UV detector is required.

-

Amino-based columns (e.g., Shimadzu InertSustain amino column) have been shown to be effective for the separation of these isomers.[5]

Mobile Phase:

-

A mixture of acetonitrile and a phosphate buffer (e.g., 75:25, v/v, pH 6.0) is a commonly used mobile phase. The exact ratio and pH may need to be optimized for the specific column and system.[5]

Procedure:

-

The neutralized reaction mixture from the epimerization step is concentrated and dissolved in the mobile phase.

-

The solution is filtered to remove any particulate matter.

-

The sample is injected onto the preparative HPLC column.

-

The elution is monitored, and fractions corresponding to the N-Acetyl-D-mannosamine-¹³C peak are collected.

-

The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Data and Characterization

The identity and purity of the synthesized N-Acetyl-D-mannosamine-¹³C must be confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the labeled compound. The incorporation of a ¹³C atom will result in a mass shift of +1 Da compared to the unlabeled compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for confirming the position of the isotopic label. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced. The chemical shifts of the unlabeled N-Acetyl-D-mannosamine can be used as a reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹³C-Label Position |

| N-Acetyl-D-mannosamine | C₈H₁₅NO₆ | 221.21 | N/A |

| N-Acetyl-D-mannosamine-¹³C | C₇¹³CH₁₅NO₆ | 222.21 | C-1, C-2, etc. (depending on precursor) |

Table 1: Physical and Chemical Properties of N-Acetyl-D-mannosamine and its ¹³C-labeled analogue.

| Analysis | Expected Outcome |

| Mass Spectrometry | Molecular ion peak corresponding to the ¹³C-labeled compound (e.g., [M+H]⁺ or [M+Na]⁺). |

| ¹³C NMR | Enhanced signal at the chemical shift corresponding to the position of the ¹³C label. |

| ¹H NMR | Spectrum consistent with the structure of N-Acetyl-D-mannosamine. |

| Purity (HPLC) | Single major peak corresponding to N-Acetyl-D-mannosamine-¹³C. |

Table 2: Summary of Analytical Characterization.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involved in the synthesis, purification, and application of N-Acetyl-D-mannosamine-¹³C.

Conclusion

The synthesis and purification of N-Acetyl-D-mannosamine-¹³C, while involving a straightforward chemical transformation, requires careful control of reaction conditions and a robust purification strategy to obtain a high-purity product. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and metabolic research, enabling the effective utilization of this valuable isotopically labeled compound in their studies. The ability to trace the metabolic fate of N-Acetyl-D-mannosamine-¹³C will continue to be instrumental in advancing our understanding of sialic acid biology and the development of novel therapeutics.

References

- 1. N-Acetyl-D-[2-13C]mannosamine () for sale [vulcanchem.com]

- 2. scispace.com [scispace.com]

- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]

- 5. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of N-Acetyl-D-mannosamine-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Acetyl-D-mannosamine-13C (ManNAc-13C). The information presented is critical for ensuring the integrity and reliability of this isotopically labeled monosaccharide in research and development applications.

Overview of this compound Stability

N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring, neutral, and stable hexosamine monosaccharide.[1] Its isotopically labeled form, this compound, is chemically identical in its reactivity and is widely used as a tracer in metabolic studies. While specific quantitative stability data for the 13C-labeled variant is not extensively published, its stability profile is expected to be comparable to the unlabeled compound. The primary factors influencing the stability of ManNAc are temperature, light, and moisture.

Recommended Storage Conditions and Stability Data

To maintain the long-term integrity of this compound, adherence to appropriate storage conditions is paramount. The following table summarizes the recommended storage conditions and available stability data from various suppliers.

| Parameter | Recommended Condition | Stability Data |

| Temperature | -20°C | Stable for ≥ 4 years at -20°C[2] |

| 4°C (for solid form)[3] | Shorter-term stability | |

| -80°C (in solvent)[3] | Up to 6 months[3] | |

| -20°C (in solvent)[3] | Up to 1 month[3] | |

| Light Exposure | Protect from light[4] | Exposure to light may lead to degradation. |

| Moisture | Store in a dry environment | The compound is moisture-sensitive. |

| Aqueous Solutions | Not recommended for storage for more than one day[2] | Prone to degradation in aqueous solutions. |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound, based on established principles of stability testing for pharmaceutical compounds and carbohydrates.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to evaluate the stability of this compound under various storage conditions over time, in accordance with ICH Q1A(R2) guidelines.[5]

Objective: To determine the re-test period for this compound by assessing its stability under long-term and accelerated storage conditions.

Materials:

-

This compound (solid form)

-

Climate chambers with controlled temperature and humidity

-

Light-protective containers

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

Methodology:

-

Sample Preparation: Aliquot this compound into individual light-protective containers for each time point and storage condition.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 3, 6 months

-

-

Analytical Method: At each time point, analyze the samples using a validated stability-indicating HPAEC-PAD method to quantify the amount of this compound and detect any degradation products.

-

Evaluation: Assess the data for any significant changes in purity and the appearance of degradation products. The re-test period is determined based on the time interval during which the product is expected to remain within its specification.

Forced Degradation Study Protocol

This protocol outlines the procedures for subjecting this compound to various stress conditions to identify potential degradation products and establish degradation pathways.

Objective: To investigate the intrinsic stability of this compound and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Photostability chamber

-

Oven

-

HPAEC-PAD system

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve this compound in 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.

-

Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPAEC-PAD.

-

Peak Purity and Mass Balance: Evaluate the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.

Signaling Pathway and Experimental Workflow Visualization

Sialic Acid Biosynthesis Pathway

N-Acetyl-D-mannosamine is a key precursor in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac).[6] The following diagram illustrates this metabolic pathway.

Caption: Metabolic pathway of N-Acetyl-D-mannosamine to N-Acetylneuraminic acid.

Forced Degradation Experimental Workflow

The following diagram outlines the logical workflow for conducting a forced degradation study on this compound.

Caption: Workflow for a forced degradation study of this compound.

References

A Technical Guide to Biological Precursors for 13C-Labeled Sialic Acid Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core biological precursors and methodologies for the synthesis of 13C-labeled sialic acid. Isotopic labeling of sialic acids is a powerful tool for tracking their metabolic fate and for structural studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can elucidate the role of sialoglycans in cell signaling, disease progression, and drug interactions.

The Core Sialic Acid Biosynthetic Pathway

In mammalian cells, the primary sialic acid, N-acetylneuraminic acid (Neu5Ac), is synthesized through a well-defined cytosolic pathway. Understanding this pathway is critical for selecting the appropriate 13C-labeled precursor to achieve desired labeling outcomes. The process begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway.

The key enzymatic steps are:

-

Epimerization/Kinase Activity : The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) converts UDP-GlcNAc into N-acetyl-D-mannosamine (ManNAc) and subsequently phosphorylates it to ManNAc-6-phosphate (ManNAc-6-P).

-

Condensation : NeuAc-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).

-

Dephosphorylation : Neu5Ac-9-P is dephosphorylated by Neu5Ac-9-phosphate phosphatase (NANP) to yield free Neu5Ac in the cytosol.

-

Activation : For incorporation into glycans, Neu5Ac is activated in the nucleus. CMP-Neu5Ac synthetase (CMAS) couples Neu5Ac with cytidine triphosphate (CTP) to form the high-energy sugar donor, CMP-Neu5Ac.

-

Transfer : CMP-Neu5Ac is then transported into the Golgi apparatus, where sialyltransferases (STs) attach the sialic acid to the terminal positions of glycoconjugates.

The promiscuity of this pathway allows it to process analogs of its natural substrates, a principle that underpins metabolic glycoengineering for isotopic labeling[1][2].

References

Methodological & Application

Application Notes and Protocols for ¹³C-Labeling of Sialoglycoproteins in CHO Cell Culture using N-Acetyl-D-mannosamine-¹³C

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant host for the production of recombinant protein therapeutics. The glycosylation profile of these therapeutic proteins, particularly sialylation, is a critical quality attribute that influences their serum half-life, efficacy, and immunogenicity.[1] N-Acetyl-D-mannosamine (ManNAc) is a key precursor in the sialic acid biosynthetic pathway. Supplementing CHO cell culture media with ManNAc can effectively modulate the sialylation of recombinant proteins.[2][3][4]

This application note provides a detailed protocol for the metabolic labeling of sialoglycoproteins in CHO cells using N-Acetyl-D-mannosamine-¹³C (ManNAc-¹³C). Stable isotope labeling is a powerful technique for tracing the metabolic fate of precursors and quantifying the incorporation of labeled monosaccharides into glycoproteins.[5] This method allows researchers to precisely track the efficiency of ManNAc uptake and its conversion into sialic acids, providing valuable insights for cell line engineering, media optimization, and bioprocess control.

Principle

CHO cells readily uptake ManNAc from the culture medium. Inside the cell, ManNAc is phosphorylated and then converted into N-acetylneuraminic acid (Neu5Ac), which is subsequently activated to CMP-Neu5Ac. This activated sialic acid is then transferred to terminal galactose residues of N- and O-linked glycans on glycoproteins by sialyltransferases. By providing ¹³C-labeled ManNAc, the resulting sialic acids will contain the stable isotope, which can be detected and quantified by mass spectrometry.

Materials and Reagents

-

CHO cell line (e.g., CHO-K1, CHO-S, or a proprietary production line)

-

Chemically defined CHO cell culture medium

-

N-Acetyl-D-mannosamine-¹³C (ManNAc-¹³C) (e.g., uniformly ¹³C-labeled or specifically labeled)

-

Sterile, cell culture-grade water

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell scraper (for adherent cells)

-

Centrifuge tubes

-

Reagents for protein quantification (e.g., BCA assay kit)

-

Reagents for sialic acid release (e.g., 2 M acetic acid)

-

Reagents for sialic acid derivatization (e.g., 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride - DMB)

-

Reagents for mass spectrometry analysis (e.g., HPLC-grade water, acetonitrile, formic acid)

Experimental Protocols

Protocol 1: N-Acetyl-D-mannosamine-¹³C Labeling in CHO Cell Culture

-

Cell Seeding: Seed CHO cells in appropriate culture vessels (e.g., T-flasks, shaker flasks, or bioreactors) at a density of 0.3 x 10⁶ cells/mL in the desired CHO cell culture medium.

-

Preparation of ManNAc-¹³C Stock Solution: Prepare a sterile stock solution of ManNAc-¹³C in cell culture-grade water. The concentration of the stock solution should be determined based on the final desired concentration in the culture medium. A 100 mM stock solution is a convenient starting point.

-

Addition of ManNAc-¹³C:

-

For dose-response experiments, add the ManNAc-¹³C stock solution to the cell cultures to achieve a range of final concentrations (e.g., 5, 10, 20, 40 mM).[2] A non-labeled ManNAc control and a no-ManNAc control should be included.

-

For time-course experiments, add ManNAc-¹³C to a final concentration of 20 mM and harvest cells at different time points (e.g., 24, 48, 72, 96 hours).

-

-

Cell Culture Incubation: Incubate the cells under standard CHO cell culture conditions (e.g., 37°C, 5% CO₂, humidified atmosphere, and appropriate agitation for suspension cultures).

-

Cell Harvesting:

-

Suspension Cultures: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Adherent Cultures: Remove the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin and pellet the cells by centrifugation.

-

-

Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium and unincorporated ManNAc-¹³C.

-

Cell Lysis and Protein Quantification: Lyse the cell pellets (e.g., by sonication or using a suitable lysis buffer). Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA). This will be used for normalization.

Protocol 2: Sialic Acid Release, Derivatization, and Analysis

-

Sialic Acid Release:

-

To an aliquot of the cell lysate containing a known amount of protein, add an equal volume of 2 M acetic acid.

-

Incubate the mixture at 80°C for 2 hours to release the sialic acids from the glycoproteins.[6]

-

Cool the samples on ice and then centrifuge to pellet any precipitate.

-

Carefully collect the supernatant containing the released sialic acids.

-

-

Sialic Acid Derivatization with DMB:

-

Prepare the DMB labeling solution according to the manufacturer's instructions.

-

Add the DMB solution to the supernatant containing the sialic acids.

-

Incubate the reaction mixture in the dark at 50-60°C for 1.5 to 3 hours.[6][7]

-

Stop the reaction by adding a small volume of a suitable quenching solution (e.g., 400 mM NaOH).[7]

-

-

Mass Spectrometry Analysis:

-

Analyze the DMB-derivatized sialic acids by reverse-phase HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Separate the derivatized sialic acids using a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[6]

-

The mass spectrometer should be operated in positive ion mode, and data should be acquired in full scan mode to detect the unlabeled (¹²C) and labeled (¹³C) sialic acids.

-

The mass difference between the ¹²C- and ¹³C-labeled sialic acids will depend on the number of ¹³C atoms in the ManNAc-¹³C precursor.

-

Quantify the peak areas for the extracted ion chromatograms of both the labeled and unlabeled DMB-derivatized sialic acids.

-

Data Presentation

The quantitative data from the labeling experiments can be summarized in the following tables.

Table 1: Dose-Dependent Incorporation of ManNAc-¹³C into Sialic Acids

| ManNAc-¹³C Concentration (mM) | Total Sialic Acid (nmol/mg protein) | ¹³C-Labeled Sialic Acid (nmol/mg protein) | % ¹³C Incorporation |

| 0 (Control) | 1.5 ± 0.2 | 0.0 | 0.0% |

| 5 | 1.8 ± 0.3 | 0.6 ± 0.1 | 33.3% |

| 10 | 2.1 ± 0.2 | 1.2 ± 0.2 | 57.1% |

| 20 | 2.5 ± 0.4 | 1.8 ± 0.3 | 72.0% |

| 40 | 2.6 ± 0.3 | 2.1 ± 0.2 | 80.8% |

Table 2: Time-Dependent Incorporation of ManNAc-¹³C into Sialic Acids (at 20 mM)

| Incubation Time (hours) | Total Sialic Acid (nmol/mg protein) | ¹³C-Labeled Sialic Acid (nmol/mg protein) | % ¹³C Incorporation |

| 24 | 1.9 ± 0.2 | 0.8 ± 0.1 | 42.1% |

| 48 | 2.2 ± 0.3 | 1.4 ± 0.2 | 63.6% |

| 72 | 2.5 ± 0.4 | 1.8 ± 0.3 | 72.0% |

| 96 | 2.6 ± 0.3 | 2.0 ± 0.2 | 76.9% |

Visualization of Pathways and Workflows

Caption: Metabolic pathway of ManNAc-¹³C incorporation into sialoglycoproteins in CHO cells.

Caption: Experimental workflow for ManNAc-¹³C labeling and analysis in CHO cells.

References

- 1. ludger.com [ludger.com]

- 2. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells [imrpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Compartment‐specific 13C metabolic flux analysis reveals boosted NADPH availability coinciding with increased cell‐specific productivity for IgG1 producing CHO cells after MTA treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Sialylation Using ¹³C Labeled Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialylation, the enzymatic addition of sialic acid residues to the termini of glycan chains on glycoproteins and glycolipids, plays a critical role in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. Aberrant sialylation is a hallmark of various diseases, most notably cancer, where it is often associated with metastasis and immune evasion. Consequently, the accurate quantification of changes in sialylation is paramount for basic research, biomarker discovery, and the development of therapeutic glycoproteins.

This document provides detailed application notes and protocols for the quantitative analysis of sialylation using stable isotope labeling with ¹³C labeled precursors. This metabolic labeling approach offers a powerful tool for tracing and quantifying the incorporation of sialic acids into glycoconjugates with high precision and accuracy, mirroring the principles of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteomics.

Principle of the Method

The methodology is based on the metabolic incorporation of a ¹³C-labeled precursor, such as N-acetyl-D-mannosamine (ManNAc), into the sialic acid biosynthesis pathway. Cells cultured in the presence of the ¹³C-labeled precursor will synthesize ¹³C-labeled sialic acids, which are subsequently transferred to glycoproteins. By comparing the mass spectra of glycans from cells grown in the presence of the ¹³C-labeled precursor (heavy) and those grown in standard media (light), the relative or absolute abundance of specific sialylated glycans can be determined.

Key Applications

-

Cancer Research: Investigating changes in sialylation associated with malignancy, tumor progression, and metastasis.

-

Drug Development: Characterizing the glycosylation patterns of therapeutic proteins, such as monoclonal antibodies, to ensure batch-to-batch consistency and efficacy.

-

Immunology: Studying the role of sialylation in immune cell recognition, activation, and regulation.

-

Neuroscience: Elucidating the function of polysialic acid in neural development and plasticity.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the quantitative analysis of sialylation using ¹³C labeled precursors.

Protocol 1: Metabolic Labeling of Cultured Cells with [U-¹³C₆]-N-Acetyl-D-mannosamine

This protocol describes the metabolic labeling of mammalian cells in culture with a stable isotope-labeled precursor for sialic acid biosynthesis.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

[U-¹³C₆]-N-Acetyl-D-mannosamine (¹³C₆-ManNAc)

-

Standard N-Acetyl-D-mannosamine (ManNAc)

-

Phosphate Buffered Saline (PBS)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Culture: Culture the mammalian cell line of interest in their recommended complete culture medium supplemented with FBS until they reach approximately 70-80% confluency.

-

Labeling Medium Preparation: Prepare two sets of culture media:

-

"Light" Medium: Standard complete culture medium.

-

"Heavy" Medium: Standard complete culture medium supplemented with a final concentration of 20-50 µM [U-¹³C₆]-N-Acetyl-D-mannosamine. The optimal concentration may need to be determined empirically for each cell line.

-

-

Metabolic Labeling:

-

For the "light" sample, replace the existing medium with fresh "light" medium.

-

For the "heavy" sample, wash the cells once with PBS and then replace the medium with the "heavy" medium.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for the incorporation of the ¹³C label into cellular glycoconjugates. The incubation time can be optimized based on the cell line's doubling time and sialic acid turnover rate.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate or harvest them using a cell scraper in ice-cold PBS.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet twice with ice-cold PBS.

-

The cell pellets can be stored at -80°C until further processing.

-

Protocol 2: N-Glycan Release and Purification

This protocol details the enzymatic release of N-linked glycans from glycoproteins and their subsequent purification.

Materials:

-

Labeled and unlabeled cell pellets from Protocol 1

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

PNGase F (Peptide-N-Glycosidase F)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, graphitized carbon)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Water (LC-MS grade)

Procedure:

-

Cell Lysis: Resuspend the cell pellets in a suitable lysis buffer and extract the total protein.

-

Protein Quantification: Determine the protein concentration of the "light" and "heavy" lysates.

-

Protein Denaturation and Reduction:

-

Take an equal amount of protein from the "light" and "heavy" lysates and combine them if performing relative quantification.

-

Denature the proteins by heating.

-

Reduce the disulfide bonds by adding DTT and incubating.

-

-

Alkylation: Alkylate the free cysteine residues by adding IAA and incubating in the dark.

-

N-Glycan Release:

-

Buffer exchange the protein sample into a PNGase F compatible buffer.

-

Add PNGase F to the protein sample and incubate overnight at 37°C to release the N-glycans.

-

-

Purification of Released N-Glycans:

-

Condition an SPE cartridge (e.g., graphitized carbon) according to the manufacturer's instructions.

-

Load the sample containing the released N-glycans onto the cartridge.

-

Wash the cartridge to remove salts and peptides.

-

Elute the N-glycans using an appropriate elution buffer (e.g., a solution of ACN and water with a small amount of TFA).

-

Dry the eluted glycans in a vacuum centrifuge.

-

Protocol 3: Mass Spectrometry Analysis of Labeled Sialylated Glycans

This protocol outlines the analysis of the purified ¹²C- and ¹³C-labeled N-glycans by mass spectrometry.

Materials:

-

Purified N-glycan samples

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) or LC-MS solvents

-

MALDI-TOF Mass Spectrometer or LC-ESI-MS system

Procedure:

-

Sample Preparation for MALDI-TOF MS:

-

Resuspend the dried glycan sample in a small volume of water.

-

Mix the glycan solution with the MALDI matrix solution on the MALDI target plate.

-

Allow the mixture to air-dry to form crystals.

-

-

MALDI-TOF MS Analysis:

-

Acquire mass spectra in positive or negative ion mode. Sialylated glycans are often analyzed in negative ion mode for better sensitivity.

-

Identify pairs of peaks corresponding to the "light" (¹²C) and "heavy" (¹³C) forms of the same sialylated glycan. The mass difference will depend on the number of sialic acid residues and the number of ¹³C atoms in the precursor. For [U-¹³C₆]-ManNAc, each incorporated sialic acid will have a mass shift of +6 Da.

-

-

Sample Preparation for LC-ESI-MS:

-

Resuspend the dried glycan sample in the initial mobile phase for liquid chromatography.

-

-

LC-ESI-MS Analysis:

-

Separate the glycans using a suitable liquid chromatography column (e.g., HILIC).

-

Analyze the eluted glycans using an electrospray ionization mass spectrometer.

-

Extract ion chromatograms for the "light" and "heavy" forms of specific sialylated glycans.

-

-

Data Analysis:

-

Calculate the ratio of the peak intensities or peak areas of the "heavy" to "light" forms for each identified sialylated glycan. This ratio represents the relative change in the abundance of that specific glycan between the two experimental conditions.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison.

Table 1: Relative Quantification of Sialylated N-Glycans in Response to a Cellular Perturbation. This table shows hypothetical data for the relative abundance of different sialylated N-glycans in a treated vs. control cell line, as determined by metabolic labeling with ¹³C₆-ManNAc.

| Glycan Composition | Monoisotopic Mass (Light) | Monoisotopic Mass (Heavy) | Peak Intensity Ratio (Heavy/Light) | Fold Change |

| Neu5Ac(1)Hex(5)HexNAc(4) | 2243.8 | 2249.8 | 2.5 | +2.5 |

| Neu5Ac(2)Hex(5)HexNAc(4) | 2534.9 | 2546.9 | 1.8 | +1.8 |

| Neu5Ac(1)Fuc(1)Hex(5)HexNAc(4) | 2389.9 | 2395.9 | 0.9 | -1.1 |

| Neu5Ac(2)Fuc(1)Hex(5)HexNAc(4) | 2681.0 | 2693.0 | 3.2 | +3.2 |

Neu5Ac: N-acetylneuraminic acid (sialic acid), Hex: Hexose, HexNAc: N-acetylhexosamine, Fuc: Fucose.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Sialic Acid Biosynthesis and Metabolic Labeling Pathway

Caption: Metabolic incorporation of ¹³C₆-ManNAc into sialic acid.

Experimental Workflow for Quantitative Sialylation Analysis

Caption: Workflow for quantitative sialylation analysis.

Conclusion

The quantitative analysis of sialylation using ¹³C labeled precursors is a robust and versatile method for researchers in academia and the biopharmaceutical industry. It provides a highly accurate means to dissect the complexities of glycan sialylation in various biological contexts. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation of this powerful technique. By enabling precise quantification of sialylation changes, this approach will continue to be instrumental in advancing our understanding of the role of sialic acids in health and disease and in the development of next-generation biotherapeutics.

Application Notes and Protocols for In Vivo Labeling of Mouse Models with N-Acetyl-D-mannosamine-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the fate of molecules in living organisms. The use of N-Acetyl-D-mannosamine-13C (¹³C-ManNAc) allows for the in vivo labeling of sialoglycans, which are crucial components of glycoproteins and glycolipids involved in a wide range of biological processes, including cell-cell recognition, signaling, and immune responses. Alterations in sialylation are associated with various diseases, including cancer and neurodegenerative disorders, making the study of sialic acid dynamics a critical area of research.

These application notes provide a comprehensive overview and detailed protocols for the in vivo labeling of mouse models with ¹³C-ManNAc, enabling researchers to track the biosynthesis and turnover of sialoglycans in various tissues. This methodology is particularly valuable for drug development professionals seeking to understand the effects of therapeutics on glycosylation pathways.

Principle of the Method

N-Acetyl-D-mannosamine (ManNAc) is a natural precursor in the sialic acid biosynthesis pathway. When ¹³C-labeled ManNAc is administered to a mouse, it is taken up by cells and metabolized into ¹³C-labeled sialic acid (N-acetylneuraminic acid, Neu5Ac). This labeled sialic acid is then incorporated into newly synthesized sialoglycans on glycoproteins and glycolipids. The extent of ¹³C incorporation can be quantified using mass spectrometry, providing a measure of de novo sialic acid biosynthesis and turnover in different tissues.

Applications

-

Pharmacodynamic Studies: Assess the impact of drugs on sialic acid metabolism and glycosylation patterns in preclinical mouse models.

-

Disease Modeling: Investigate alterations in sialoglycan biosynthesis in mouse models of cancer, inflammation, and neurological diseases.

-

Biomarker Discovery: Identify changes in the expression of specific sialoglycans in response to disease progression or therapeutic intervention.

-

Cell Trafficking: In combination with other techniques, track the fate of labeled cells in vivo.

Data Presentation

The following table summarizes representative quantitative data for sialic acid labeling in mouse tissues. It is important to note that the provided data is for an analog, N-azidoacetylmannosamine (Ac4ManNAz), and serves as an estimate for what might be expected with ¹³C-ManNAc. Actual incorporation rates for ¹³C-ManNAc may vary and should be determined empirically.

| Tissue | Precursor | Dosage | Duration | % Labeled Sialic Acid (Relative to Total Sialic Acid) | Reference |

| Heart | Ac4ManNAz | 300 mg/kg | 7 days | ~3% | [1] |

| Liver | Ac4ManNAz | 300 mg/kg | 7 days | Detectable | [1] |

| Spleen | Ac4ManNAz | 300 mg/kg | 7 days | Detectable | [1] |

| Lung | Ac4ManNAz | 300 mg/kg | 7 days | Detectable | [1] |

| Intestines | Ac4ManNAz | 300 mg/kg | 7 days | Detectable | [1] |

| Thymus | Ac4ManNAz | 300 mg/kg | 7 days | Detectable | [1] |

| Bone Marrow | Ac4ManNAz | 300 mg/kg | 7 days | Detectable | [1] |

| Kidney | Ac4ManNAz | 300 mg/kg | 7 days | Not Detectable | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Sialic Acid Biosynthesis Pathway.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 13C Labeled Glycans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with 13C-glucose is a powerful technique for the quantitative analysis of glycans by mass spectrometry (MS). By metabolically incorporating 13C into the glycan structures of glycoproteins, researchers can accurately track and quantify changes in glycosylation patterns in various biological systems. This approach is invaluable for biomarker discovery, monitoring of biopharmaceutical production, and fundamental research in glycobiology.

This document provides a detailed overview and experimental protocols for the sample preparation of 13C-labeled N-glycans for mass spectrometry analysis. The workflow encompasses metabolic labeling of cells in culture, enzymatic release of N-glycans, purification by hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE), and derivatization by permethylation to enhance MS detection.

Experimental Workflow Overview

The overall workflow for the preparation and analysis of 13C-labeled glycans is depicted below. It begins with the in vivo incorporation of 13C-glucose into cellular glycoproteins, followed by a series of ex vivo sample processing steps to isolate and prepare the glycans for MS analysis.

Data Presentation: Quantitative Performance of Sample Preparation Steps

The following tables summarize the expected quantitative performance for the key steps in the sample preparation workflow. While exact values can vary depending on the specific glycoprotein and experimental conditions, these tables provide a general benchmark for method efficiency and reproducibility.

Table 1: Efficiency of N-Glycan Release and Purification

| Step | Method | Typical Recovery/Efficiency | Key Considerations |

| N-Glycan Release | PNGase F (Denaturing) | High (>95%) | Complete denaturation is crucial for accessibility of all glycosylation sites.[1] |

| Purification | HILIC SPE | Quantitative | Proper conditioning and elution are critical for unbiased recovery of diverse glycan structures.[2] |

Table 2: Reproducibility of Derivatization and Overall Workflow

| Step | Method | Typical Reproducibility (CV%) | Key Considerations |

| Derivatization | Permethylation | ~13% (Inter-assay) | Consistent reaction conditions are necessary for reproducible derivatization efficiency. |

| Overall Workflow | LC-MS Analysis | <10% (Intra-assay), <15% (Inter-assay) | Represents the cumulative variability from all sample preparation and analysis steps.[3][4] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with 13C-Glucose

This protocol describes the metabolic incorporation of 13C into the glycans of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

-

[U-13C6]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Standard cell culture flasks or plates and incubator

Procedure:

-

Culture cells to approximately 70-80% confluency in their standard growth medium.

-

Aspirate the standard growth medium and wash the cells twice with sterile PBS.

-

Add fresh, glucose-free medium supplemented with [U-13C6]-Glucose at the desired final concentration (e.g., the same concentration as glucose in the standard medium) and dFBS. The use of dFBS is critical to avoid the introduction of unlabeled glucose.[5]

-

Incubate the cells under their standard growth conditions (e.g., 37°C, 5% CO2). The duration of labeling required to reach isotopic steady-state will vary depending on the cell line and the turnover rate of the glycoproteins of interest, but typically ranges from 24 to 72 hours.[6][7]

-

After the desired labeling period, harvest the cells by scraping or trypsinization.

-

Wash the cell pellet three times with ice-cold PBS to remove any residual labeled medium.

-

The cell pellet can be stored at -80°C until ready for glycoprotein extraction.

Protocol 2: Enzymatic Release of N-Glycans using PNGase F